molecular formula C11H15N3O2 B14449996 1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine CAS No. 75912-31-1

1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine

Cat. No.: B14449996
CAS No.: 75912-31-1
M. Wt: 221.26 g/mol
InChI Key: AGHFBJYIZFCEIR-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine typically involves the condensation reaction between 4-nitrobenzaldehyde and pentan-3-one hydrazone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted hydrazones.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-2-(phenylmethylidene)hydrazine: Similar structure but with a phenylmethylidene group instead of a pentan-3-ylidene group.

    1-(4-Nitrophenyl)-2-(butan-2-ylidene)hydrazine: Similar structure but with a butan-2-ylidene group instead of a pentan-3-ylidene group.

Uniqueness

1-(4-Nitrophenyl)-2-(pentan-3-ylidene)hydrazine is unique due to the presence of the pentan-3-ylidene group, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

75912-31-1

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

4-nitro-N-(pentan-3-ylideneamino)aniline

InChI

InChI=1S/C11H15N3O2/c1-3-9(4-2)12-13-10-5-7-11(8-6-10)14(15)16/h5-8,13H,3-4H2,1-2H3

InChI Key

AGHFBJYIZFCEIR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CC

Origin of Product

United States

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